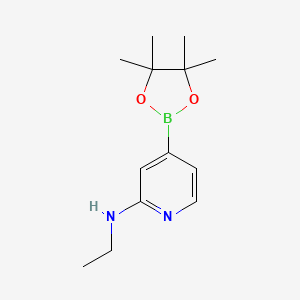

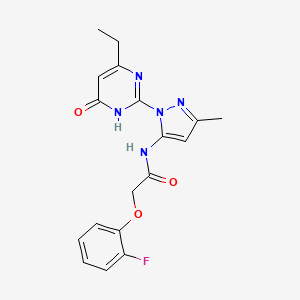

![molecular formula C18H16N2O6S2 B2529944 5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide CAS No. 1171058-87-9](/img/structure/B2529944.png)

5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide, is a structurally complex molecule that appears to be related to furan-2-carboxamide derivatives. These derivatives have been studied for various biological activities, including antibacterial and antitumor properties. The provided papers do not directly discuss this specific compound but offer insights into the chemical behavior and potential applications of related furan-2-carboxamide derivatives.

Synthesis Analysis

The synthesis of related compounds, such as N-(4-bromophenyl)furan-2-carboxamide, involves the reaction of furan-2-carbonyl chloride with an appropriate aniline derivative in the presence of a base like triethylamine, yielding high product yields . The subsequent functionalization of the carboxamide through Suzuki-Miyaura cross-coupling reactions allows for the introduction of various aryl groups, which can significantly alter the biological activity of the resulting compounds . Although the synthesis of the specific compound is not detailed, similar methodologies could potentially be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of furan-2-carboxamide derivatives is characterized by the presence of a furan ring linked to an amide group, which can be further modified with various substituents. These modifications can

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

- Synthesis of Related Compounds : Research includes the synthesis of structurally related furan, thiophene, and pyrrole carboxamides, highlighting the chemical reactivity and potential for varied applications in medicinal chemistry (Robert et al., 1995).

- Cross-Coupling Reactions : Studies on palladium-catalyzed cross-coupling of compounds like thiophene highlight the potential for creating diverse aromatic sulfides, demonstrating the versatility in synthesizing related compounds (Qiao et al., 2014).

Biological Applications

- Bio-Imaging and Chemosensors : The development of chemosensors using similar compounds for the detection of ions like Cd2+ and CN−, and their application in bio-imaging in live cells and zebrafish, illustrates the biological utility of these compounds (Ravichandiran et al., 2020).

- Carbonic Anhydrase Inhibition : Research into isoxazole-containing sulfonamides, which are structurally related, demonstrates potent inhibition of human carbonic anhydrase, relevant in medicinal chemistry (Altug et al., 2017).

Propiedades

IUPAC Name |

5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O6S2/c21-18(19-10-13-2-1-7-27-13)15-5-6-17(26-15)28(22,23)20-9-12-3-4-14-16(8-12)25-11-24-14/h1-8,20H,9-11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSGOQIUXRAXCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(O3)C(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

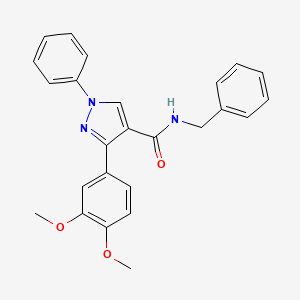

![1-{[3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B2529861.png)

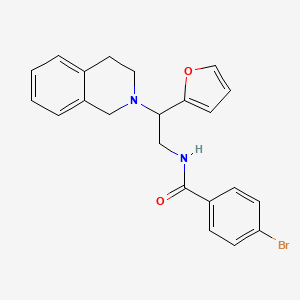

![2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2529863.png)

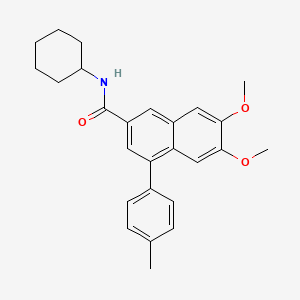

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2529865.png)

![N-cyclohexyl-4-(3-methylbutyl)-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2529875.png)